3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one

Description

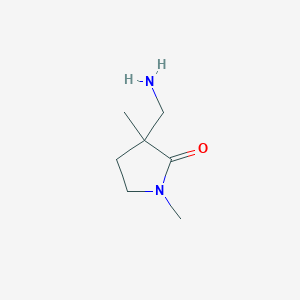

3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one is a cyclic amide (lactam) featuring a pyrrolidin-2-one backbone substituted with a methyl group at position 1 and an aminomethyl group at position 2. Its combination of rigid cyclic structure and functional groups may enhance stability and bioactivity compared to linear analogs.

Properties

IUPAC Name |

3-(aminomethyl)-1,3-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(5-8)3-4-9(2)6(7)10/h3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUBDEBLXVUGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1=O)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylpyrrolidin-2-one with formaldehyde and a primary amine under acidic conditions. The reaction typically proceeds via a Mannich reaction mechanism, where the formaldehyde and amine react to form an iminium ion intermediate, which then reacts with the 1,3-dimethylpyrrolidin-2-one to yield the desired product .

Industrial Production Methods

Industrial production of 3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The exact industrial methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dimethylpyrrolidin-2-one

Molecular Formula: C₆H₁₁NO Key Differences:

- Applications: Likely serves as a polar aprotic solvent or intermediate, similar to other pyrrolidinones (). Safety: No direct hazard data, but absence of reactive aminomethyl group may lower toxicity compared to the target compound.

3-(Aminomethyl)pyridine

Molecular Formula : C₆H₈N₂

Key Differences :

- Replaces the pyrrolidinone ring with a pyridine ring, altering electronic properties (aromaticity vs. lactam).

- Applications: Used as a ligand or intermediate in organic synthesis (). Safety: Causes severe skin/eye irritation and burns (). Acute toxicity data (e.g., LD50) are unavailable, but hazards are more pronounced than for pyrrolidinone-based compounds.

3-(Aminomethyl)-1-methylpiperidine

Molecular Formula : C₇H₁₆N₂

Key Differences :

- Features a piperidine ring (6-membered) instead of pyrrolidinone (5-membered lactam).

- Applications: Marketed for pharmaceutical and chemical synthesis ().

3-Amino-1-hydroxy-pyrrolidin-2-one

Molecular Formula : C₅H₁₀N₂O₂

Key Differences :

- Substitutes the aminomethyl group with a hydroxyl group, altering solubility and hydrogen-bonding patterns.

1-Aminopyrrolidin-2-one Hydrochloride

Molecular Formula : C₅H₁₀ClN₂O

Key Differences :

- Contains a primary amino group at position 1 (vs. methyl and aminomethyl at positions 1 and 3).

- Applications: Likely used in peptide mimetics or as a building block in drug discovery.

Safety : Hydrochloride salt form improves stability but introduces ionic character, affecting bioavailability ().

Comparative Data Table

Biological Activity

3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one, also known by its CAS number 1505580-78-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one is . The structure features a pyrrolidine ring with two methyl groups and an aminomethyl substituent, which plays a crucial role in its biological interactions.

The biological activity of 3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one is primarily attributed to its interaction with specific molecular targets within cells. This compound has been shown to:

- Modulate neurotransmitter systems : It may influence the levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.

- Exhibit neuroprotective effects : Research indicates that this compound can protect neuronal cells from oxidative stress and apoptosis, potentially making it useful in neurodegenerative diseases.

- Influence metabolic pathways : There is evidence suggesting that it may affect metabolic enzymes, thereby impacting energy homeostasis within cells.

Biological Activity

Research has demonstrated several key areas where 3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one exhibits significant biological activity:

Antimicrobial Properties

Studies have indicated that this compound possesses antimicrobial activity against various pathogens. For instance:

- In vitro studies show that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

- Mechanism : The compound disrupts bacterial cell wall synthesis and affects membrane integrity.

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

- Cell line studies : In vitro tests on cancer cell lines have shown that it can induce apoptosis and inhibit proliferation.

- Target pathways : It appears to modulate pathways involved in cell cycle regulation and apoptosis, including the p53 pathway.

Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that treatment with 3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one significantly reduced cell death induced by oxidative stress. The results indicated a decrease in reactive oxygen species (ROS) production and an increase in antioxidant enzyme activity.

| Parameter | Control | Treatment (50 µM) |

|---|---|---|

| Cell Viability (%) | 75 ± 5 | 90 ± 4 |

| ROS Levels (µM) | 12 ± 1 | 6 ± 0.5 |

| Antioxidant Activity (U/mg protein) | 4 ± 0.5 | 8 ± 0.6 |

Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various compounds, 3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one was found to be effective against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 32 µg/mL |

| E. coli | 64 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.